Pradimicin Q
Pradimicin Q
Brand Name:
Vulcanchem
CAS No.:
141869-53-6
VCID:
VC0129754
InChI:
InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1
SMILES:
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O
Molecular Formula:
C24H16O10
Molecular Weight:
464.4 g/mol
Pradimicin Q
CAS No.: 141869-53-6
Main Products
VCID: VC0129754
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol
CAS No. | 141869-53-6 |
---|---|
Product Name | Pradimicin Q |
Molecular Formula | C24H16O10 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | (5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
Standard InChI | InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |
Standard InChIKey | QJLPWVUZFKETMK-LLVKDONJSA-N |
Isomeric SMILES | CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES | CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Canonical SMILES | CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Synonyms | Pradimicin Q |
PubChem Compound | 73572 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume